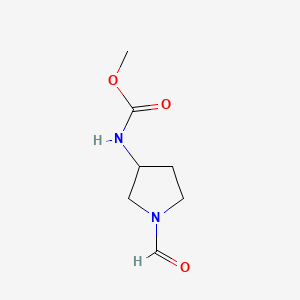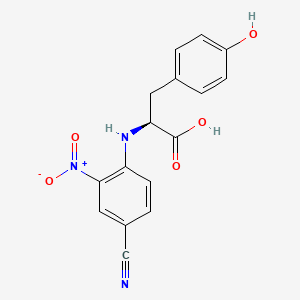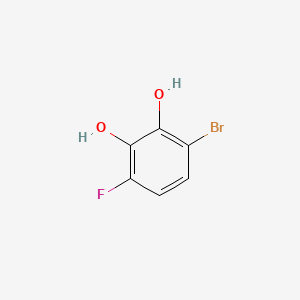![molecular formula C7H9F3O3 B574132 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 162932-23-2](/img/structure/B574132.png)
1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one, also known as trifluoroacetyl chloride cyclic ketal, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a molecular formula of C7H9ClF3O2 and a molecular weight of 222.6 g/mol. This compound is mainly used as a reagent in organic synthesis and has various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one is not fully understood. However, it is known to react with various functional groups such as alcohols, amines, and thiols. This reaction results in the formation of a 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-onetyl group, which is an important intermediate in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one. However, it is known to be a stable compound that does not undergo significant metabolism in the body. Therefore, it is not expected to have any significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one is its high reactivity towards various functional groups. This makes it a useful reagent in organic synthesis. However, its high reactivity can also be a limitation as it can react with unwanted functional groups, leading to side reactions.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one in scientific research. One potential direction is the development of new synthetic methods using this compound as a reagent. Another direction is the synthesis of new compounds using this compound as a starting material. Additionally, this compound can be used in the synthesis of chiral molecules, which have important applications in pharmaceuticals and materials science. Further research is needed to explore these potential applications.
Conclusion
1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one is a useful reagent in organic synthesis with various applications in scientific research. Its high reactivity towards various functional groups makes it a valuable tool for the preparation of various compounds. Further research is needed to explore its potential applications in the synthesis of chiral molecules and other areas of scientific research.
Synthesemethoden
The synthesis of 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one can be achieved through several methods. One of the most common methods is the reaction between 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-onetic anhydride and 2,2-dimethyl-1,3-dioxolane in the presence of a catalyst such as boron trifluoride diethyl etherate. This reaction produces the desired product along with acetic acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one has various applications in scientific research. It is mainly used as a reagent in organic synthesis for the preparation of various compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used in the synthesis of chiral molecules and as a protecting group for alcohols and amines.
Eigenschaften
IUPAC Name |
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-6(2)12-3-4(13-6)5(11)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLZAFJGLIJDA-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664212 |
Source


|
| Record name | 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one | |
CAS RN |
162932-23-2 |
Source


|
| Record name | 1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)


![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)

![N-ethyl-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B574063.png)

![1-(Prop-1-yn-1-yl)tricyclo[4.1.0.0~2,7~]heptane](/img/structure/B574066.png)
![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)

